molecular formula C25H26N4O4 B592862 7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 137346-42-0

7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B592862
CAS No.: 137346-42-0
M. Wt: 446.5 g/mol
InChI Key: BGABGXIVKDUNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10625 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of CAY10625 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Purification methods such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

CAY10625 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

CAY10625 has several scientific research applications, particularly in the fields of cancer research and cell biology. It is used to study the role of survivin in cell survival and apoptosis. By inhibiting the interaction between survivin and Smac/DIABLO, CAY10625 sensitizes cells to apoptosis, making it a valuable tool for studying cancer cell death mechanisms .

Comparison with Similar Compounds

CAY10625 is unique in its ability to specifically target the survivin-Smac/DIABLO interaction. Similar compounds include:

CAY10625 stands out due to its specificity and potency in inhibiting the survivin-Smac/DIABLO interaction, making it a valuable tool for research in apoptosis and cancer therapy .

Biological Activity

7-Nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a synthetic compound belonging to the class of pyrimidoquinolines. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and apoptosis modulation. This article reviews its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C25H26N4O4
  • Molecular Weight : 446.5 g/mol
  • CAS Number : 137346-42-0

The compound acts as an antagonist of survivin, a protein that inhibits apoptosis and is often overexpressed in tumors. By disrupting the interaction between survivin and pro-apoptotic proteins such as Smac/Diablo, it sensitizes cancer cells to apoptosis-inducing agents like doxorubicin. The IC50 for inhibiting the survivin-Smac interaction is reported to be 2.2 µM, while the interaction with INCENP has a higher IC50 of 20 µM .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimido[4,5-b]quinoline exhibit significant anticancer properties against various cancer cell lines. Specifically, compounds similar to 7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline have shown promising results in inhibiting cell proliferation and inducing apoptosis in MCF-7 breast cancer cells.

  • Cytotoxicity : In comparative studies against the Michigan Cancer Foundation-7 (MCF-7) cell line, certain derivatives exhibited IC50 values lower than that of lapatinib (a known anticancer drug), indicating superior cytotoxic activity. For instance, some derivatives had IC50 values ranging from 1.62 µM to 6.82 µM .
  • Mechanistic Insights : Compound 4l from a related study was noted to induce cell-cycle arrest at the S phase and trigger apoptosis at a rate significantly higher than control groups (60-fold increase in apoptotic cells) while reducing cell infiltration and metastasis by 45% compared to untreated controls .

Inhibition of Thymidine Phosphorylase

Another area of research has focused on the inhibition of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. Certain pyrimidoquinoline derivatives demonstrated competitive inhibition against TP with varying degrees of efficacy, suggesting potential therapeutic applications in tumor management .

Case Studies

StudyCompoundTargetIC50 (µM)Findings
Derivative 4lMCF-7 Cells1.62 - 6.82Induced significant apoptosis; reduced metastasis by 45%.
7-nitro compoundSurvivin Interaction2.2Disrupted survivin-Smac interaction; sensitized cells to doxorubicin.
Various DerivativesThymidine PhosphorylaseVariesCompetitive inhibitors; potential for tumor growth inhibition.

Properties

IUPAC Name

7-nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-2-3-4-5-6-10-15-27-22-14-13-20(29(32)33)16-18(22)17-21-23(27)26-25(31)28(24(21)30)19-11-8-7-9-12-19/h7-9,11-14,16-17H,2-6,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGABGXIVKDUNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C1=NC(=O)N(C3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30658255
Record name 7-Nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137346-42-0
Record name 7-Nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Reactant of Route 2
Reactant of Route 2
7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Reactant of Route 3
Reactant of Route 3
7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Reactant of Route 4
Reactant of Route 4
7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Reactant of Route 5
7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Reactant of Route 6
Reactant of Route 6
7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.